Methyl 2,3,4,9-tetrahydro-2-(2-phenylacetyl)-1H-pyrido[3,4-B]indole-6-carboxylate
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Overview
Description
Methyl 2,3,4,9-tetrahydro-2-(2-phenylacetyl)-1H-pyrido[3,4-B]indole-6-carboxylate is a complex organic compound belonging to the class of β-carboline derivatives. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of β-carboline derivatives, including Methyl 2,3,4,9-tetrahydro-2-(2-phenylacetyl)-1H-pyrido[3,4-B]indole-6-carboxylate, often involves the Vilsmeier formylation of lactams followed by treatment with aryl hydrazines . This process can be performed as a one-pot reaction without isolating intermediate α-formyl lactams . The reaction conditions typically involve acidic media to facilitate Fischer cyclization and subsequent rearrangement with lactam ring expansion .
Industrial Production Methods
Industrial production methods for such compounds are generally based on optimizing the synthetic routes for higher yields and purity. This often involves scaling up the one-pot synthesis process and ensuring stringent control over reaction conditions to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4,9-tetrahydro-2-(2-phenylacetyl)-1H-pyrido[3,4-B]indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives depending on the oxidizing agents used.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
Methyl 2,3,4,9-tetrahydro-2-(2-phenylacetyl)-1H-pyrido[3,4-B]indole-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2,3,4,9-tetrahydro-2-(2-phenylacetyl)-1H-pyrido[3,4-B]indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other β-carboline derivatives such as:
- 2,3,4,9-tetrahydro-1H-β-carbolin-1-ones
- 3,4,5,10-tetrahydroazepino[3,4-B]indol-1(2H)-ones
- 2,3,4,5,6,11-hexahydro-1H-azocino[3,4-B]indol-1-ones
Uniqueness
What sets Methyl 2,3,4,9-tetrahydro-2-(2-phenylacetyl)-1H-pyrido[3,4-B]indole-6-carboxylate apart is its specific structural configuration, which imparts unique biological activities and potential therapeutic applications . Its ability to undergo various chemical reactions and form diverse derivatives further enhances its significance in scientific research .
Properties
Molecular Formula |
C21H20N2O3 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
methyl 2-(2-phenylacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-6-carboxylate |
InChI |
InChI=1S/C21H20N2O3/c1-26-21(25)15-7-8-18-17(12-15)16-9-10-23(13-19(16)22-18)20(24)11-14-5-3-2-4-6-14/h2-8,12,22H,9-11,13H2,1H3 |
InChI Key |
PZZLFUHFMJASKI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC3=C2CCN(C3)C(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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